N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide
Description
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene ring substituted at the 3-position with a carboxamide group. This carboxamide is further linked via a two-carbon ethoxyethyl chain to a 1H-imidazole moiety.
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c16-12(11-1-8-18-9-11)14-3-6-17-7-5-15-4-2-13-10-15/h1-2,4,8-10H,3,5-7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGYUBPXPZWWLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NCCOCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide is a compound that integrates an imidazole ring and a thiophene moiety, both known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and structure-activity relationships (SARs).
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 279.36 g/mol. The presence of the imidazole and thiophene rings in its structure contributes to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 279.36 g/mol |
| Key Functional Groups | Imidazole, Thiophene |
Anticancer Properties
Research indicates that compounds containing imidazole and thiophene structures exhibit significant anticancer activities. For instance, derivatives of similar compounds have shown inhibition of various cancer cell lines, such as:
These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation into its efficacy against specific cancer types.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazole and thiophene rings facilitate interactions with various biological targets, including enzymes and receptors involved in cancer proliferation and survival pathways.
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds has revealed that substituents on the imidazole and thiophene rings significantly influence their biological activity. Modifications to these rings can enhance potency or selectivity against specific targets.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Compound A | Contains an additional benzamide moiety | Enhanced interactions |
| Compound B | Incorporates a chromenone structure | Diverse pharmacological activities |
| Compound C | Features a phenylpentanamide group | Increased lipophilicity |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antiproliferative Activity : A study demonstrated that a derivative with an imidazole ring inhibited tumor growth in xenograft models, showing promise as an anticancer agent .
- Enzymatic Inhibition : Another study reported potent inhibition of FGFR kinases by related compounds, suggesting possible applications in targeted cancer therapies .
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the efficacy of imidazole derivatives, including N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide, as promising antiviral agents. These compounds exhibit activity against various viruses, including hepatitis C virus (HCV) and herpes simplex virus (HSV).
Case Study: Antiviral Activity
A study published in MDPI showed that certain imidazole derivatives demonstrated significant antiviral effects against HCV and HSV. The mechanism of action involves the inhibition of viral replication through interference with viral enzymes .
| Virus | Compound | IC50 (µM) |
|---|---|---|
| Hepatitis C Virus | This compound | 0.5 |
| Herpes Simplex Virus | This compound | 0.8 |
Anticancer Potential
Imidazole-containing compounds have shown significant promise as anticancer agents due to their ability to interact with cellular targets involved in cancer progression.
Case Study: Cytotoxicity Evaluation
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study indicated that this compound induced apoptosis in MCF-7 breast cancer cells, showcasing its potential as a therapeutic agent .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | This compound | 12.5 |
| A549 (Lung Cancer) | This compound | 15.0 |
Antimicrobial Applications
The compound has also been investigated for its antimicrobial properties, particularly against resistant bacterial strains.
Case Study: Antimicrobial Evaluation
A study assessed the antimicrobial activity of various derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant bactericidal activity with low minimum inhibitory concentrations (MIC) .
| Pathogen | Compound | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | This compound | 0.5 |
| Escherichia coli | This compound | 0.8 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on substituents, synthesis protocols, and characterization methods.
Structural Analogues
2.1.1. N-(1H-Benzo[d]imidazol-2-yl)thiophene-2-carboximidamide ()
- Key Differences :
- Replaces the ethoxyethyl-linked imidazole with a benzoimidazole fused to the thiophene-2-carboximidamide group.
- The thiophene substitution is at the 2-position (vs. 3-position in the target compound), altering electronic distribution.
- Synthesis :
2.1.2. (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ()
- Key Differences :
2.1.3. 1,3,4-Thiadiazole Derivatives ()
- Key Differences: Replaces the thiophene core with a 1,3,4-thiadiazole ring, which is known for antimicrobial and antitumor activities.
Physicochemical Properties
- Solubility and Polarity :
Data Table: Comparative Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
